molecular formula C8H5NO2 B3066016 2H-Pyrano[2,3-c]pyridin-2-one CAS No. 67992-21-6

2H-Pyrano[2,3-c]pyridin-2-one

Cat. No.: B3066016
CAS No.: 67992-21-6
M. Wt: 147.13 g/mol
InChI Key: LZWDFOKUHJZZRF-UHFFFAOYSA-N
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Description

2H-Pyrano[2,3-c]pyridin-2-one is a heterocyclic compound . It’s a functionalized oxygen and nitrogen-containing heterocycle consisting of pyrane and pyridone units . It’s considered as biologically active molecules, and valuable scaffolds found in many natural products .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One method involves the practical and efficient synthesis of pyrano[3,2-c]pyridone using a multicomponent reaction . Another approach involves the reaction of 3-methyl-2-pyrazolin-5-one with a mixture of cyanoacetic acid and acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by NMR . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the reaction progress was controlled and identification of the reactants and the obtained products were performed with TLC . Another example is the formation of 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are diverse. For instance, it has been found to exhibit high fluorescence intensity in the range of 70,000–75,000 a.u . The intensity was influenced also by the molecule structure and solvent .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The synthesis of 2H-pyrano[2,3-c]pyridin-2-one derivatives involves various methodologies, including annulation techniques and three-component bicyclization. For instance, Bays et al. (1989) described the synthesis of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, indicating the structural versatility of these compounds (Bays, Brown, Lloyd, Mcelroy, Scopes, Birch, Hayes, & Sheehan, 1989). Similarly, Tu et al. (2014) developed a three-component bicyclization for the efficient synthesis of a fused pyrano[2,3-b]pyridine library, highlighting the potential for generating diverse chemical structures (Tu, Fan, Hao, Jiang, & Tu, 2014).

  • Versatility in Building Blocks : The versatility of this compound as a building block is evident in its use for the fabrication of various heterocycles. Pratap and Ram (2017) reviewed the use of different nucleophiles to generate a wide range of molecular diversity, emphasizing the multifaceted nature of 2H-pyran-2-ones (Pratap & Ram, 2017).

Biomedical Applications

  • Biological Activity : The potential for biological activity is a key aspect of this compound derivatives. For instance, Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and evaluated their antimicrobial activity, demonstrating significant efficacy against various bacterial and fungal strains (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Future Directions

The future directions for the research on 2H-Pyrano[2,3-c]pyridin-2-one are promising. The recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole and spiro-pyrano[2,3-c]pyrazole derivatives include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Properties

IUPAC Name

pyrano[2,3-c]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-2-1-6-3-4-9-5-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWDFOKUHJZZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497149
Record name 2H-Pyrano[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67992-21-6
Record name 2H-Pyrano[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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